molecular formula C10H11N3S2 B413102 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 332412-74-5

5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B413102
CAS No.: 332412-74-5
M. Wt: 237.3g/mol
InChI Key: WUTIQTORPJRSTB-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways are not well-characterized, but it is believed to exert its effects through modulation of protein interactions and enzyme activities .

Comparison with Similar Compounds

5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:

  • 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazole
  • 2-Amino-5-(1-phenylethylsulfanyl)-[1,3,4]thiadiazole
  • 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazole-2-thiol

These compounds share the thiadiazole ring structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific phenylethylsulfanyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-7(8-5-3-2-4-6-8)14-10-13-12-9(11)15-10/h2-7H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTIQTORPJRSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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